molecular formula C13H9ClN2O2S B1291004 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine CAS No. 1015608-87-3

1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1291004
CAS No.: 1015608-87-3
M. Wt: 292.74 g/mol
InChI Key: BKKBVYRYQZHHTM-UHFFFAOYSA-N
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Description

1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine (1-BSPCP) is a synthetic compound that has recently become of interest to the scientific community due to its potential applications in various areas of research. It is a heterocyclic compound that contains both a pyridine and a pyrrolo ring, and is part of the larger class of compounds known as pyridines. 1-BSPCP is a useful building block for organic synthesis and has been used in the development of various pharmaceuticals and other compounds. In addition, 1-BSPCP has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease.

Scientific Research Applications

Chemical Variability and Properties

The chemistry of heterocyclic compounds, particularly those related to pyrrolopyridine and pyrazolopyridine scaffolds, reveals a rich tapestry of chemical variability and applications. These compounds are essential in developing complex molecules with diverse biological and electrochemical activities. The review by Boča et al. (2011) summarizes the preparation, properties, and applications of compounds containing pyridine-2,6-diylbis motifs, highlighting their spectroscopic properties, structures, and biological activities (Boča, Jameson, & Linert, 2011).

Biologically Active Compounds

The versatility of the pyrrolidine scaffold, as discussed by Li Petri et al. (2021), underscores the importance of nitrogen heterocycles in medicinal chemistry. This review reports on bioactive molecules characterized by the pyrrolidine ring, showcasing the influence of steric factors on biological activity and the structure–activity relationship (SAR) of these compounds (Li Petri et al., 2021).

Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold, as reviewed by Wenglowsky (2013), highlights its utility in designing kinase inhibitors. This scaffold's ability to achieve multiple kinase binding modes makes it a valuable tool in therapeutic agent development, suggesting a potentially related application for 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine in drug discovery (Wenglowsky, 2013).

Optical Sensors and Medicinal Applications

Jindal and Kaur (2021) highlight the significance of pyrimidine derivatives in creating optical sensors and their medicinal applications. This review underscores the adaptability of heterocyclic compounds in developing sensors and their potential in therapeutic contexts (Jindal & Kaur, 2021).

Synthesis and Catalysis

The development of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds, as reviewed by Parmar, Vala, and Patel (2023), illustrates the evolving strategies in creating complex heterocyclic structures. This work showcases the role of hybrid catalysts in synthesizing medicinally relevant compounds, hinting at the synthetic potential of related compounds like this compound (Parmar, Vala, & Patel, 2023).

Safety and Hazards

This compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements are H302 - H319 . The precautionary statements are P305 + P351 + P338 . It belongs to storage class code 11 - Combustible Solids .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell growth, differentiation, and angiogenesis . The compound interacts with the FGFRs by binding to the hinge region of the receptor, forming hydrogen bonds with specific amino acids . This interaction inhibits the receptor’s activity, thereby affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types have been studied extensively. It has been shown to have antiproliferative activity against cancer cell lines, including breast cancer and liver cancer cells . The compound influences cell function by inhibiting cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival . Additionally, it affects gene expression by downregulating genes involved in cell cycle progression and upregulating genes associated with apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the FGFRs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling cascades that promote cell growth and survival. The compound also affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing severe toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound’s metabolism may affect its efficacy and toxicity, as metabolites can have different biological activities compared to the parent compound . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of the compound within tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . It localizes to the cytoplasm and nucleus, where it interacts with its target biomolecules and modulates cellular processes . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-5-chloropyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c14-11-8-10-6-7-16(13(10)15-9-11)19(17,18)12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKBVYRYQZHHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640134
Record name 1-(Benzenesulfonyl)-5-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015608-87-3
Record name 1-(Benzenesulfonyl)-5-chloro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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